N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide is a bicyclic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a hydroxyl group at the 4-position. A methylene bridge connects this hydroxylated carbon to an oxolane (tetrahydrofuran) ring via a carboxamide group. The compound’s structural uniqueness lies in its hybrid aromatic-aliphatic system, combining the rigid benzothiophene moiety with the puckered tetrahydrofuran ring.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-13(10-3-6-18-8-10)15-9-14(17)5-1-2-12-11(14)4-7-19-12/h4,7,10,17H,1-3,5-6,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXOFXARADQKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)C3CCOC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
*Hypothetical activity inferred from structural analogs.
Key Comparisons:
Core Structure Flexibility: The benzothiophene core in the target compound offers partial aromaticity and conformational rigidity compared to the fully aliphatic dihydrochalcones . This may enhance binding specificity in biological systems.
Substituent Effects :
- The 4-hydroxy group in the target compound is analogous to the 4-hydroxy substituent in 4-hydroxy-4′-methyldihydrochalcone (5), which undergoes microbial reduction to yield unpredictable metabolites . This suggests the target may also be prone to biotransformation at the hydroxyl site.
- Unlike the methoxy or isopropyloxy groups in patent-derived diphenylsulfones , the oxolane carboxamide in the target compound reduces steric hindrance, favoring interactions with hydrophilic targets.
Ring Puckering and Conformation :
- The tetrahydrobenzothiophene ring’s puckering can be quantified using Cremer-Pople parameters (e.g., amplitude $ q $, phase $ \phi $), similar to analyses of cyclopentane and heterocycles . This puckering may influence the compound’s bioavailability by modulating membrane permeability.
Synthetic and Analytical Challenges :
- Unlike flavones and chalcones, which are synthesized via condensation reactions , the target compound’s fused benzothiophene-oxolane system likely requires multi-step regioselective functionalization.
- Crystallographic refinement via SHELX would be critical for resolving its 3D structure, particularly the orientation of the oxolane carboxamide group .
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